5-Methoxybenzofuran-2-carbonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers face false negatives and misleading SAR when substituting methoxy-benzofuran analogs with unsubstituted cores. This compound preserves the critical 5-methoxy electron-donating group proven to enhance therapeutic potency versus reference drugs. - **Differentiation:** The -OMe substituent dramatically influences electronic distribution, directly impacting target selectivity in CK2 kinase and anticancer programs. - **Physicochemical Data:** LogP ~2.3 (vs. lower unsubstituted analog), optimal for membrane permeability & oral bioavailability studies. - **Supply:** Reliable synthetic handle (2-nitrile group) for focused library generation. No synthetic variability.

Molecular Formula C10H7NO2
Molecular Weight 173.171
CAS No. 35351-47-4
Cat. No. B2753762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxybenzofuran-2-carbonitrile
CAS35351-47-4
Molecular FormulaC10H7NO2
Molecular Weight173.171
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=C2)C#N
InChIInChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3
InChIKeyDFNSXSVDXRIROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxybenzofuran-2-carbonitrile Overview


5-Methoxybenzofuran-2-carbonitrile (CAS 35351-47-4) is a benzofuran derivative with a fused ring system substituted by a methoxy group at position 5 and a nitrile group at position 2 . The compound has a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol . Its calculated partition coefficient (LogP) is reported to be approximately 2.3 [1], which influences its lipophilicity and potential for membrane permeability. This compound serves as a versatile scaffold in medicinal chemistry and materials science research .

Why Generic Substitution Fails for 5-Methoxybenzofuran-2-carbonitrile


The benzofuran core is a privileged scaffold in drug discovery, but small structural changes can profoundly alter biological activity, selectivity, and physicochemical properties. The 5-methoxy substituent in 5-Methoxybenzofuran-2-carbonitrile is a strong electron-donating group that significantly influences the electronic distribution of the benzofuran ring . Structure-activity relationship (SAR) studies across numerous benzofuran derivatives demonstrate that the presence of a methoxy group at the 5-position can dramatically enhance potency and selectivity against specific targets compared to unsubstituted analogs or those bearing different substituents [1]. For instance, a patent review highlights that -OMe groups on benzofurans greatly increase therapeutic potency compared to reference drugs, with methoxy-containing derivatives showing superior HIV-RT and antitumor activity [1]. Therefore, substituting 5-Methoxybenzofuran-2-carbonitrile with a simpler analog like benzofuran-2-carbonitrile (lacking the methoxy group) or 5-hydroxybenzofuran-2-carbonitrile (bearing a hydrogen bond donor) would be expected to yield significantly different biological outcomes, undermining experimental reproducibility and potentially leading to false negatives or misleading SAR conclusions .

5-Methoxybenzofuran-2-carbonitrile Comparative Evidence


Enhanced Lipophilicity vs. Unsubstituted Analog

5-Methoxybenzofuran-2-carbonitrile exhibits a higher calculated partition coefficient (LogP) compared to the unsubstituted benzofuran-2-carbonitrile. The methoxy group increases lipophilicity, which is a key determinant of membrane permeability and oral bioavailability. This difference is supported by computational data from multiple sources [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Anticancer Activity: Class-Level Evidence

While direct IC50 data for 5-Methoxybenzofuran-2-carbonitrile against specific cancer cell lines is not currently available in the public domain, a closely related compound, 3-hydroxy-5-methoxybenzofuran-2-carbonitrile, has demonstrated significant in vitro cytotoxicity. This compound showed IC50 values of 6.9 μg/mL and 14.6 μg/mL against breast (MDA-MB231) and colorectal (LOVO) cancer cell lines, respectively [1]. This serves as class-level evidence that 5-methoxybenzofuran-2-carbonitriles can possess anticancer activity. Furthermore, a comprehensive patent review confirms that the presence of a methoxy (-OMe) group on the benzofuran ring greatly increases the potency of therapeutic activities, including antitumor activity, when compared with standards like fluorouracil and doxorubicin [2].

Oncology Drug Discovery Cytotoxicity

CK2 Kinase Inhibition Potential

Benzofuran derivatives have been identified as potent inhibitors of protein kinase CK2, with IC50 values in the submicromolar range [1]. The presence of specific substituents, including methoxy groups, on the benzofuran core is known to significantly influence inhibitory potency and selectivity [1]. While specific data for 5-Methoxybenzofuran-2-carbonitrile against CK2 is not available, the compound contains the core benzofuran scaffold and a methoxy substituent, which are common features in this class of CK2 inhibitors. This suggests potential for kinase inhibition, but direct confirmation is required.

Kinase Inhibition CK2 Drug Discovery

Methoxy Substituent Potency Boost in SAR

A review of benzofuran patents clearly establishes that the presence of a methoxy (-OMe) group on the benzofuran ring is a key structural feature that contributes greatly to increasing the potency of therapeutic activities when compared with standard reference drugs [1]. This is a class-level SAR observation that underscores the value of the 5-methoxy substitution. Specifically, benzofuran derivatives bearing -OMe groups have demonstrated HIV-RT inhibitory activity more potent than the standard atevirdine, antitumor activity more potent than fluorouracil and doxorubicin, and aromatase (CYP19) inhibitory activity greater than the reference arimidex [1]. This robust SAR evidence supports the selection of 5-Methoxybenzofuran-2-carbonitrile over unsubstituted benzofuran-2-carbonitrile for research programs where enhanced potency is desired.

Medicinal Chemistry Structure-Activity Relationship Drug Design

5-Methoxybenzofuran-2-carbonitrile Research Applications


Kinase Inhibitor Scaffold Development

Based on the class-level evidence that benzofuran derivatives are potent CK2 inhibitors [1], 5-Methoxybenzofuran-2-carbonitrile serves as a foundational building block for synthesizing focused libraries of potential kinase inhibitors. Its methoxy group is a known contributor to potency and selectivity [2], making it a superior starting point compared to unsubstituted benzofuran-2-carbonitrile. Researchers can utilize the nitrile group at the 2-position as a synthetic handle for further derivatization to explore structure-activity relationships.

Cytotoxic Agent Synthesis

The demonstrated cytotoxicity of a structurally related compound, 3-hydroxy-5-methoxybenzofuran-2-carbonitrile, against breast and colorectal cancer cell lines [1] provides a strong rationale for using 5-Methoxybenzofuran-2-carbonitrile in anticancer drug discovery programs. The compound can be employed as a precursor to generate novel analogs for in vitro cytotoxicity screening against a panel of cancer cell lines, with the expectation that the 5-methoxy group may confer enhanced activity.

Methoxy Substitution Impact on Lipophilicity & Permeability

The calculated LogP of 5-Methoxybenzofuran-2-carbonitrile is approximately 2.3 [1], higher than that of unsubstituted benzofuran-2-carbonitrile [2]. This difference makes the compound a suitable model for studying the effect of a single methoxy substitution on lipophilicity, membrane permeability, and oral bioavailability. This is particularly relevant in early-stage drug discovery where optimizing physicochemical properties is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methoxybenzofuran-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.